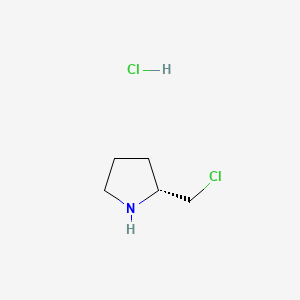

(R)-2-(Chloromethyl)pyrrolidine hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

®-2-(Chloromethyl)pyrrolidine hydrochloride is a chiral compound with significant applications in various fields of chemistry and biology. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and is characterized by the presence of a chloromethyl group at the second position of the pyrrolidine ring. This compound is often used as an intermediate in the synthesis of pharmaceuticals and other biologically active molecules.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of ®-2-(Chloromethyl)pyrrolidine hydrochloride typically involves the chloromethylation of pyrrolidine. One common method includes the reaction of pyrrolidine with formaldehyde and hydrochloric acid, followed by the addition of a chlorinating agent such as thionyl chloride or phosphorus trichloride. The reaction is usually carried out under controlled temperature conditions to ensure the selective formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of ®-2-(Chloromethyl)pyrrolidine hydrochloride may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can lead to the large-scale production of this compound with high purity.

Analyse Chemischer Reaktionen

Types of Reactions: ®-2-(Chloromethyl)pyrrolidine hydrochloride undergoes various chemical reactions, including:

Nucleophilic Substitution: The chloromethyl group can be readily substituted by nucleophiles such as amines, thiols, and alcohols, leading to the formation of a wide range of derivatives.

Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the chloromethyl group to a methyl group or other reduced forms.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines are commonly used under mild to moderate conditions.

Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are employed.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products Formed: The major products formed from these reactions include various substituted pyrrolidines, N-oxides, and reduced derivatives, which can be further utilized in the synthesis of complex molecules.

Wissenschaftliche Forschungsanwendungen

®-2-(Chloromethyl)pyrrolidine hydrochloride has diverse applications in scientific research:

Chemistry: It serves as a building block in the synthesis of chiral ligands, catalysts, and other complex organic molecules.

Biology: The compound is used in the development of biologically active molecules, including enzyme inhibitors and receptor modulators.

Medicine: It is an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological and psychiatric disorders.

Industry: The compound finds applications in the production of agrochemicals, polymers, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of ®-2-(Chloromethyl)pyrrolidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to the modulation of their activity. This interaction can result in the inhibition or activation of biological pathways, depending on the nature of the target.

Vergleich Mit ähnlichen Verbindungen

- ®-3-(Chloromethyl)pyrrolidine hydrochloride

- (S)-2-(Chloromethyl)pyrrolidine hydrochloride

- N-Methylpyrrolidine

Comparison: ®-2-(Chloromethyl)pyrrolidine hydrochloride is unique due to its specific stereochemistry and the position of the chloromethyl group This configuration imparts distinct reactivity and selectivity in chemical reactions compared to its isomers and other pyrrolidine derivatives

Biologische Aktivität

(R)-2-(Chloromethyl)pyrrolidine hydrochloride, a compound with the molecular formula C5H9ClN and CAS number 1260595-52-5, is a chiral pyrrolidine derivative characterized by a chloromethyl group at the second position of the pyrrolidine ring. This structural feature suggests potential biological activity, particularly in medicinal chemistry and drug discovery. This article delves into the biological activity, mechanisms of action, and relevant research findings regarding this compound.

Overview of Biological Activity

The biological activity of this compound primarily stems from its potential interactions with various biological targets, including enzymes and receptors. The presence of the chloromethyl group may enhance its binding affinity to these targets, although specific mechanisms remain largely uncharacterized due to limited direct studies.

Key Properties:

- Molecular Formula : C5H9ClN

- CAS Number : 1260595-52-5

- Chirality : (R) configuration indicates potential enantioselectivity in biological interactions.

While detailed mechanisms for this compound are not fully elucidated, general insights can be drawn from related pyrrolidine compounds. Pyrrolidine derivatives often exhibit diverse biological activities ranging from enzyme inhibition to receptor modulation. The chloromethyl substituent may facilitate interactions that alter enzymatic pathways or receptor signaling.

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Structure Type | Key Features |

|---|---|---|

| (S)-2-(Chloromethyl)pyrrolidine | Chiral pyrrolidine derivative | Opposite enantiomer; potential differences in activity |

| 2-(Chloromethyl)pyridine | Chlorinated pyridine derivative | Different ring structure; varied applications |

| 1-(Chloromethyl)azetidine | Chlorinated azetidine derivative | Smaller ring size; distinct reactivity patterns |

This table highlights how this compound's chiral configuration and specific substituents may influence its reactivity and biological effects compared to its analogs.

Case Studies and Research Findings

Recent studies have explored the broader category of pyrrolidine derivatives, indicating that modifications in their structure can lead to significant variations in biological activity. For example:

- Pyrrolidine Derivatives in Drug Discovery :

-

Enzyme Interaction Studies :

- Interaction studies involving similar compounds have demonstrated their ability to bind selectively to various enzymes, which may be extrapolated to predict the behavior of this compound.

- Anticancer Activity :

Eigenschaften

IUPAC Name |

(2R)-2-(chloromethyl)pyrrolidine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10ClN.ClH/c6-4-5-2-1-3-7-5;/h5,7H,1-4H2;1H/t5-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUPPBVWIHXLFSE-NUBCRITNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)CCl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](NC1)CCl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11Cl2N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.05 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.